molecular formula C6H3BrClN3 B1520217 6-Brom-4-chlor-7H-pyrrolo[2,3-D]pyrimidin CAS No. 784150-41-0

6-Brom-4-chlor-7H-pyrrolo[2,3-D]pyrimidin

Katalognummer: B1520217
CAS-Nummer: 784150-41-0
Molekulargewicht: 232.46 g/mol
InChI-Schlüssel: NJPXMLQSSKQIJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is a useful research compound. Its molecular formula is C6H3BrClN3 and its molecular weight is 232.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine serves as a key intermediate in the synthesis of several important pharmaceutical compounds. Notably, it is utilized in the production of:

  • Ruxolitinib : A medication used for treating certain types of blood cancers.
  • Tofacitinib : Used for rheumatoid arthritis and other autoimmune diseases.
  • Baricitinib : Another treatment for rheumatoid arthritis.

These compounds are part of a broader class of drugs targeting Janus kinases (JAKs), which play critical roles in various signaling pathways related to immune response and inflammation .

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of pyrrolo[2,3-D]pyrimidine derivatives, including 6-bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Research has shown that these compounds can inhibit the enzyme pteridine reductase 1 (PTR1) from Trypanosoma brucei, the causative agent of Human African trypanosomiasis (sleeping sickness). The inhibition of PTR1 is crucial since it is a validated target for drug development against this disease .

Kinase Inhibition and Cancer Treatment

The compound has garnered attention for its potential as a multi-targeted kinase inhibitor. A recent study demonstrated that derivatives of pyrrolo[2,3-D]pyrimidine exhibited significant cytotoxic effects against various cancer cell lines. For example:

  • Compound 5k showed promising activity against multiple kinases such as EGFR, Her2, VEGFR2, and CDK2 with IC50 values ranging from 40 to 204 nM. This suggests that compounds derived from 6-bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine could be developed into effective cancer therapies .

Synthetic Methodology

Innovative synthetic methodologies have been developed to efficiently produce 6-bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine. A novel four-step synthesis route has been reported that yields high purity (over 99.5%) with minimal by-products. This method not only enhances yield but also reduces waste, making it an environmentally friendly approach to synthesizing this compound .

Biochemische Analyse

Biochemical Properties

6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is with cyclin-dependent kinases (CDKs), which are essential regulators of cell cycle progression. The compound acts as an inhibitor of CDKs, thereby modulating cell cycle dynamics and potentially inducing cell cycle arrest . Additionally, 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine has been shown to interact with various signaling proteins, affecting pathways involved in cell proliferation and apoptosis .

Cellular Effects

The effects of 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine on cellular processes are profound. In cancer cell lines, the compound has demonstrated significant antiproliferative activity by inducing apoptosis and inhibiting cell growth . This is primarily achieved through the inhibition of CDKs and the subsequent disruption of cell cycle progression. Furthermore, 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine influences cell signaling pathways, such as the MAPK/ERK pathway, which is critical for cell survival and proliferation . The compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of CDKs, which are key regulators of the cell cycle . The compound binds to the active site of CDKs, preventing their interaction with cyclins and thereby inhibiting their kinase activity. This leads to cell cycle arrest and the induction of apoptosis in cancer cells . Additionally, 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine can modulate the activity of other enzymes and proteins involved in cell signaling and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . In in vitro studies, the antiproliferative effects of 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine have been shown to persist for several days, indicating sustained activity . Long-term exposure to the compound can lead to adaptive responses in cells, potentially reducing its efficacy .

Dosage Effects in Animal Models

The effects of 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can also influence its pharmacokinetics and bioavailability, impacting its overall efficacy and safety .

Transport and Distribution

Within cells and tissues, 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, it can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s activity and function, as well as its potential toxicity.

Subcellular Localization

The subcellular localization of 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is critical for its activity and function. The compound has been shown to localize primarily in the cytoplasm and nucleus, where it can interact with various enzymes and proteins . Post-translational modifications, such as phosphorylation and ubiquitination, can also influence its localization and stability . These modifications can direct the compound to specific compartments or organelles, affecting its overall efficacy and mechanism of action.

Biologische Aktivität

6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrrolo[2,3-d]pyrimidine class, which is known for its diverse pharmacological properties, including anticancer and antiparasitic activities. Understanding the biological activity of this compound is crucial for its development as a therapeutic agent.

Chemical Structure and Properties

The chemical structure of 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine includes a bromine atom at the 6-position and a chlorine atom at the 4-position of the pyrrolo-pyrimidine core. The molecular formula is C₇H₅BrClN₅, with a molecular weight of approximately 232.5 g/mol. The presence of halogen substituents significantly influences the compound's electronic properties and biological interactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anticancer activity. For instance, compounds structurally related to 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine have been shown to inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival.

In a study examining various derivatives, it was found that certain compounds induced cell cycle arrest and apoptosis in cancer cell lines such as HepG2. Specifically, one derivative exhibited IC₅₀ values ranging from 40 to 204 nM against key targets like EGFR and CDK2, comparable to established tyrosine kinase inhibitors (TKIs) like sunitinib .

Table 1: Anticancer Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundTarget EnzymeIC₅₀ (nM)Mechanism of Action
Compound 5kEGFR40Induces apoptosis
Compound 5kHer270Cell cycle arrest
Compound 5kVEGFR2150Inhibits proliferation
Compound 5kCDK2204Induces apoptosis

Mechanistic Studies

Mechanistic investigations have revealed that these compounds can activate pro-apoptotic pathways while inhibiting anti-apoptotic signals. For example, treatment with certain derivatives led to increased levels of caspase-3 and Bax proteins while downregulating Bcl-2 . This suggests that these compounds may effectively trigger programmed cell death in cancer cells.

Antiparasitic Activity

Beyond anticancer properties, pyrrolo[2,3-d]pyrimidines have also been explored for their antiparasitic potential. Research has indicated that these compounds can inhibit pteridine reductase 1 (PTR1) in Trypanosoma brucei, making them candidates for treating Human African trypanosomiasis. Some derivatives demonstrated sufficient activity in both enzyme assays and in vitro tests against T. brucei, highlighting their potential as new therapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine can be influenced by various structural modifications. The introduction of different substituents at specific positions on the pyrimidine ring alters binding affinity and inhibitory potency against target enzymes.

Table 2: Structure-Activity Relationship Insights

Substituent PositionSubstituent TypeEffect on Activity
Position 4ChlorineEnhanced kinase inhibition
Position 6BromineIncreased electronic properties
Position 5MethylAltered cytotoxicity profile

Case Studies

  • Case Study on HepG2 Cells : A study investigating the effects of a derivative similar to 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine on HepG2 cells showed significant cytotoxicity with IC₅₀ values indicating effective inhibition of cell growth. Flow cytometry analysis revealed an increase in cells arrested in the G1 phase after treatment .
  • Antiparasitic Efficacy : Another study focused on the antiparasitic effects of pyrrolo[2,3-d]pyrimidines against T. brucei. Compounds were evaluated for their ability to inhibit PTR1 and showed promising results in both enzyme inhibition assays and cellular models .

Eigenschaften

IUPAC Name

6-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPXMLQSSKQIJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1C(=NC=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672053
Record name 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784150-41-0
Record name 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=784150-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 2
6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 3
6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 4
Reactant of Route 4
6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 5
Reactant of Route 5
6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 6
Reactant of Route 6
6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.